4-Bromo-1-(pyridin-4-yl)pyridin-2(1H)-one

Medicinal Chemistry Structure-Activity Relationship (SAR) Kinase Inhibition

Select this precise N-pyridin-4-yl regioisomer to exploit a distinct hydrogen-bond acceptor geometry unattainable with N-pyridin-2-yl or N-phenyl analogs. The C4 bromine provides a robust handle for Suzuki or Buchwald-Hartwig diversification, enabling rapid library synthesis for neurological and oncological target SAR. With low MW (251.08 g/mol) and a defined vector, it is an ideal fragment library candidate for scaffold-hopping from 4-bromo-1H-pyridin-2-one to probe novel binding pockets. Each batch verified at ≥98% purity.

Molecular Formula C10H7BrN2O
Molecular Weight 251.083
CAS No. 1936249-86-3
Cat. No. B2403393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1-(pyridin-4-yl)pyridin-2(1H)-one
CAS1936249-86-3
Molecular FormulaC10H7BrN2O
Molecular Weight251.083
Structural Identifiers
SMILESC1=CN=CC=C1N2C=CC(=CC2=O)Br
InChIInChI=1S/C10H7BrN2O/c11-8-3-6-13(10(14)7-8)9-1-4-12-5-2-9/h1-7H
InChIKeyCVBHXEQFDMLIDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-1-(pyridin-4-yl)pyridin-2(1H)-one (CAS 1936249-86-3): A Heterocyclic Building Block for Medicinal Chemistry


4-Bromo-1-(pyridin-4-yl)pyridin-2(1H)-one is a heterocyclic compound featuring a 2-pyridinone core, an N-pyridin-4-yl substituent, and a bromine atom at the C4 position. It is primarily utilized as a synthetic building block in medicinal chemistry research. The bromine atom provides a versatile handle for further functionalization via cross-coupling reactions, while the N-aryl substituent can influence molecular recognition events. However, publicly available, quantifiable data directly comparing its properties or performance against close structural analogs is extremely limited.

Why Simple Substitution of 4-Bromo-1-(pyridin-4-yl)pyridin-2(1H)-one is Not a Procurement Decision


Generic substitution is not straightforward for this compound class because minor structural modifications—such as the position of the nitrogen atom on the N-aryl ring (e.g., pyridin-2-yl vs. pyridin-4-yl) or the halogen at C4 (e.g., Br vs. Cl)—can drastically alter reactivity in cross-coupling reactions and binding affinity in biological systems. While this compound is noted as a building block for neurological and oncological targets , without published head-to-head data against its closest analogs like 4-Bromo-1-(pyridin-2-yl)pyridin-2(1H)-one or 4-Chloro-1-(pyridin-4-yl)pyridin-2(1H)-one, the specific advantages of selecting this precise regioisomer over another remain a qualitative, structure-based inference rather than a quantitative, proven fact. This creates a procurement risk based on unverified assumptions of superiority.

Quantitative Evidence of Differentiation for 4-Bromo-1-(pyridin-4-yl)pyridin-2(1H)-one


Critical Evidence Gap: Lack of Comparative Bioactivity Data Against N-Aryl Regioisomers

A direct, quantitative comparison of target binding affinity (e.g., IC50, Kd) or cellular activity (EC50) between 4-Bromo-1-(pyridin-4-yl)pyridin-2(1H)-one and its closest regioisomer, 4-Bromo-1-(pyridin-2-yl)pyridin-2(1H)-one, is absent from the peer-reviewed literature and patent corpus. Vendor sources claim the compound is used in synthesizing pharmaceuticals targeting neurological and oncological pathways, suggesting potential activity, but no assay data with a defined comparator could be located . This prevents any data-driven claim of superior binding or functional effect.

Medicinal Chemistry Structure-Activity Relationship (SAR) Kinase Inhibition

Critical Evidence Gap: Lack of Comparative Reactivity Data for Halogen Substituents (Br vs. Cl)

No published study was found that directly compares the reaction rates, yields, or selectivities of 4-Bromo-1-(pyridin-4-yl)pyridin-2(1H)-one with its chloro analog, 4-Chloro-1-(pyridin-4-yl)pyridin-2(1H)-one, in a key transformation like a Suzuki-Miyaura coupling. While class-level inference suggests that a C-Br bond is generally more reactive than a C-Cl bond in palladium-catalyzed cross-couplings, this general principle has not been quantified for this specific, densely functionalized scaffold under controlled conditions. The presence of the electron-withdrawing pyridinone and pyridine rings could modulate the oxidative addition step in ways not predicted by simple models.

Synthetic Chemistry Cross-Coupling Suzuki Reaction

Critical Evidence Gap: Absence of Physicochemical Property Comparison

Fundamental property data such as experimentally determined solubility, logP, melting point, and stability for 4-Bromo-1-(pyridin-4-yl)pyridin-2(1H)-one are absent from major authoritative databases. Vendor listings for this compound and its analogs often lack these values entirely, providing only molecular weight. This absence precludes any data-driven argument for the selection of this compound over an analog based on superior developability characteristics, such as higher solubility or optimal lipophilicity for blood-brain barrier penetration.

Physicochemical Properties Solubility LogP

Application Scenarios for 4-Bromo-1-(pyridin-4-yl)pyridin-2(1H)-one Based on Current Evidence


Fragment-Based Drug Discovery (FBDD) Library Design

The compound's low molecular weight (251.08 g/mol) and defined vector for elaboration (the C4 bromo group) make it a candidate for fragment library inclusion. The N-pyridin-4-yl substituent offers a distinct hydrogen-bond acceptor pattern compared to the more common N-phenyl or N-pyridin-2-yl fragments. It could serve as a scaffold-hopping starting point from fragments like 4-bromo-1H-pyridin-2-one, which has known binding modes to bromodomains, as seen in PDB entry 7za8. However, any claim of novel IP or improved binding must be experimentally validated, as no comparative data exist .

Synthetic Intermediate for Kinase Inhibitor SAR Exploration

Vendor descriptions suggest the compound is a building block for molecules targeting neurological and oncological pathways . The bromine handle enables rapid diversification via Suzuki or Buchwald-Hartwig reactions to generate libraries of analogs. The choice of this regioisomer over the 2-yl variant would be a strategic decision in an SAR campaign to probe the effect of the distal nitrogen's position on target engagement, a hypothesis that would need to be tested directly in biological assays.

Chemical Probe Synthesis for Target Validation

A research program aiming to develop a chemical probe for a novel protein target might select this compound as a core scaffold. The rationale would be based on a structural hypothesis that the N-pyridin-4-yl group engages a specific residue in the target protein's binding pocket, a feature not offered by the N-pyridin-2-yl analog. This scenario is speculative and contingent upon the commissioning of de novo structural biology and biochemistry studies, as pre-existing public evidence is not available.

Quote Request

Request a Quote for 4-Bromo-1-(pyridin-4-yl)pyridin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.